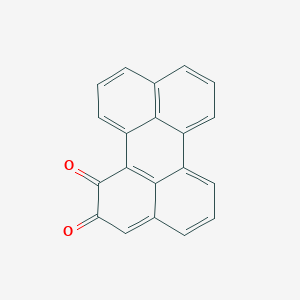

Perylene-1,2-dione

Description

Structure

3D Structure

Properties

CAS No. |

106220-24-0 |

|---|---|

Molecular Formula |

C20H10O2 |

Molecular Weight |

282.3 g/mol |

IUPAC Name |

perylene-1,2-dione |

InChI |

InChI=1S/C20H10O2/c21-16-10-12-6-3-8-14-13-7-1-4-11-5-2-9-15(17(11)13)19(18(12)14)20(16)22/h1-10H |

InChI Key |

IYYMDGDZPDXTGT-UHFFFAOYSA-N |

SMILES |

C1=CC2=C3C(=C1)C4=CC=CC5=CC(=O)C(=O)C(=C54)C3=CC=C2 |

Canonical SMILES |

C1=CC2=C3C(=C1)C4=CC=CC5=CC(=O)C(=O)C(=C54)C3=CC=C2 |

Synonyms |

perylenequinone |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Structural Engineering of Perylene 1,2 Dione Frameworks

Strategic Synthetic Routes to Perylene-1,2-dione Scaffolds

The construction of the this compound core can be achieved through several synthetic pathways, each offering distinct advantages in terms of efficiency, scalability, and the introduction of functional groups.

Oxidative Approaches for Perylene (B46583) Dione (B5365651) Synthesis

Oxidation of the parent perylene molecule presents a direct route to perylene diones. Various oxidizing agents and conditions have been explored to achieve this transformation.

A common method involves the use of chromic acid to oxidize perylene, yielding 3,10-perylenequinone. nih.gov This reaction is typically carried out by heating perylene with chromium trioxide in an aqueous solution. nih.gov While effective, this method can sometimes lead to over-oxidation, producing byproducts such as anthraquinone-1,5-dicarboxylic acid. nih.gov Purification of the resulting dione often requires chromatographic techniques to separate it from unreacted starting material and oxidation byproducts. nih.gov

More recently, an electrochemical approach utilizing activated carbon nanopores as nanoreactors has been developed for the synthesis of 3,10-perylenedione (B13421914) from perylene. smolecule.comacs.org This method offers a greener alternative, avoiding the use of metal catalysts and organic solvents. smolecule.comacs.org The process involves adsorbing perylene onto activated carbon and then performing electrochemical oxidation in an aqueous electrolyte like sulfuric acid. acs.org This technique allows for precise control over the extent of oxidation. acs.org

| Reactant | Oxidizing Agent/Method | Product | Yield | Reference |

| Perylene | Chromic acid (Chromium trioxide in water) | 3,10-Perylenequinone | 89-94% (crude) | nih.gov |

| Perylene | Electrochemical oxidation in activated carbon nanopores | 3,10-Perylenedione | High | smolecule.comacs.org |

| 3,10-Perylenequinone | Nitric acid in N,N-dimethylformamide | 1,12-Dioxo-1,12-dihydroperylene-3,4,9,10-tetracarboxylic dianhydride | Higher than previous methods | nih.gov |

Cyclodehydrogenation Reactions for Perylene Core Construction

Cyclodehydrogenation reactions are a powerful tool for constructing the polycyclic aromatic framework of perylene from precursor molecules, most notably 1,1'-binaphthyl derivatives. This method, often referred to as the Scholl reaction, typically employs Lewis acids and high temperatures. researchgate.net

The anionic cyclodehydrogenation of 1,1'-binaphthyl, using reducing agents like potassium metal in tetrahydrofuran (B95107), can produce perylene in nearly quantitative yields. researchgate.net This reaction is believed to proceed through a dihydroperylene dianion intermediate. researchgate.net A more recent development involves a lithium-mediated mechanochemical anionic cyclodehydrogenation, which can be performed at room temperature and even in the presence of air, offering a more practical and scalable approach. researchgate.net

While these methods primarily yield the perylene hydrocarbon, they are foundational for subsequent oxidation to the desired dione. The cyclodehydrogenation of appropriately substituted binaphthyl precursors can also directly lead to functionalized perylenes. researchgate.netconicet.gov.ar For instance, the cyclodehydrogenation of 2-substituted binaphthyls using aluminum chloride as a Lewis acid has been used to synthesize bay-substituted perylenes. researchgate.net

Diels-Alder Cycloaddition Strategies in Perylene System Elaboration

The Diels-Alder reaction provides a versatile strategy for extending the π-system of perylene and introducing functionalities that can be precursors to the dione moiety. This cycloaddition typically occurs at the bay region of the perylene core. mdpi.com

A classic example is the reaction of perylene with maleic anhydride (B1165640), which, in the presence of an oxidizing agent like nitrobenzene (B124822) or p-chloranil, yields benzo[ghi]perylene-1,2-dicarboxylic anhydride. mdpi.com This reaction can be highly efficient, with some procedures reporting near-quantitative yields. mdpi.comgoogle.com The resulting anhydride is a key intermediate for the synthesis of various coronene (B32277) derivatives. mdpi.com

Similarly, the cycloaddition of p-benzoquinone to perylene leads to the formation of naphtho[ghi]perylene-1,4-dione. mdpi.com This reaction demonstrates the direct formation of a dione-containing structure fused to the perylene core. The Diels-Alder approach is particularly valuable for creating complex, core-extended polycyclic aromatic hydrocarbons with tailored electronic properties. researchgate.net

Intermolecular Oxidative Coupling and Subsequent Condensation Pathways

Intermolecular oxidative coupling reactions offer another route to construct the perylene framework, which can then be further modified to form diones. A notable example is the direct coupling of 1,8-naphthalimide (B145957) compounds in the presence of a base complex reagent like t-BuOK/1,5-diazabicyclo[4.3.0]non-5-ene (DBN). acs.org This "green" method proceeds at elevated temperatures to yield perylene dyes in good yields and high purity. acs.org

The introduction of phenol (B47542) groups at the 1,8-positions of naphthalene (B1677914) enables a one-pot oxidative dimerization and subsequent oxidative cyclization to form perylene structures under mild conditions with iron(III) chloride. researchgate.net These oxidative coupling strategies are often followed by condensation reactions to build more complex structures. For example, dehydrogenative annulations, which involve the intramolecular coupling of two aromatic subunits, are frequently used in the synthesis of large fused aromatic systems. acs.org

Alternative Synthetic Pathways for Perylene-Dione Formation

Beyond the primary methods, other synthetic strategies have been explored for the formation of perylene and its derivatives, which can serve as precursors to this compound. The parallel cycloaromatization of adjacent enediynes, specifically tetraethynylbiphenyls, provides a route to the perylene core in good yield. nih.gov

The synthesis of perylene bisimide and monoimide, important derivatives of perylene, has been achieved through various methods including the condensation of quinone derivatives and the base-induced dimerization of benzoisoquinolinediones. conicet.gov.ar These compounds can then be chemically modified to introduce the dione functionality.

Targeted Chemical Modification and Functionalization Strategies

Once the this compound scaffold is constructed, its properties can be finely tuned through targeted chemical modifications and the introduction of various functional groups. Functionalization can occur at different positions on the perylene core, primarily the bay (1,6,7,12-) and ortho (2,5,8,11-) positions. nih.gov

Bay-functionalization is particularly effective for modulating the electronic and optical properties of the perylene π-system due to the high electron density at these positions. nih.gov A common strategy involves the halogenation of the perylene nucleus, making it susceptible to nucleophilic aromatic substitution, thereby allowing the introduction of a wide range of functional groups. nih.gov

For instance, the bromination of perylenetetracarboxylic dianhydride (PTCDA) with bromine in fuming sulfuric acid produces a mixture of 1,7- and 1,6-dibromides. nih.gov These dibrominated perylene diimides (PDIs) are versatile precursors for further functionalization via palladium-catalyzed coupling reactions or nucleophilic aromatic substitutions. nih.gov The introduction of bulky substituents at the bay positions can induce a twist in the perylene core, which can suppress aggregation and improve solubility. nih.gov

Regioselective Functionalization Techniques for this compound Derivatives

Regioselective functionalization is crucial for the controlled synthesis of complex perylene derivatives, allowing for the precise placement of substituents to fine-tune molecular properties. A common and effective strategy begins with the halogenation of the perylene core, which activates the molecule for subsequent nucleophilic substitution reactions. nih.gov

Researchers have developed versatile building blocks to achieve high regioselectivity. For instance, a protocol involving the tetrabromination of perylenemonoimide (PMI) has been established to create a series of push-pull PMI derivatives. rsc.orgresearchgate.net Similarly, 1,7-dibrominated perylene monoimide has been shown to undergo highly regioselective nucleophilic aromatic substitution (SNAr) reactions, with functionalization occurring predominantly at the 7-position. mdpi.com The initial substituent's electronic nature can influence the reactivity of the remaining positions, a factor that must be considered in stepwise synthesis. mdpi.com

A significant advancement in this area is the development of tetrabromotetrachloro-perylene-3,4:9,10-tetracarboxylic acid dianhydride (Br₄Cl₄-PTCDA). rylene-wang.com This building block allows for the efficient and regioselective functionalization of the non-bay regions (2,5,8,11-positions) via palladium-catalyzed coupling reactions, while the chlorine atoms in the bay region remain for potential further modifications. rylene-wang.com This approach provides access to a new class of 1,6,7,12-tetrachloro-2,5,8,11-tetrasubstituted perylene diimides, demonstrating a high degree of control over the molecular architecture. rylene-wang.com

Table 1: Examples of Regioselective Functionalization Starting Materials and Methods

| Starting Material/Building Block | Functionalization Method | Target Positions | Resulting Structure Class | Reference(s) |

| 1,7-dibrominated Perylene Monoimide (PMI) | Nucleophilic Aromatic Substitution (SNAr) | 7-position | Monofunctionalized PMI | mdpi.com |

| Tetrabrominated Perylenemonoimide (PMI) | Not Specified | peri-positions | Push-pull PMI derivatives | rsc.orgresearchgate.net |

| Br₄Cl₄-PTCDA | Pd-catalyzed coupling | 2,5,8,11-positions | Core-persubstituted Perylene Diimides | rylene-wang.com |

Bay-Region Functionalization for Modulating Electronic Properties

Functionalization at the bay region (positions 1, 6, 7, and 12) is a particularly powerful strategy for modulating the electronic and optical properties of the perylene π-system. nih.govmdpi.com This is because the bay-region carbons have a higher electron density in the highest occupied molecular orbital (HOMO), making them more susceptible to electrophilic substitution and significantly influencing the frontier molecular orbitals that govern photophysical properties. nih.govmdpi.com

Conventional methods for bay-functionalization rely on the halogenation of the perylene nucleus, which then makes the system reactive toward nucleophiles. nih.gov The introduction of electron-donating groups, such as phenoxide, at the bay positions can cause a significant bathochromic (red-shift) in the absorption spectrum due to strong intramolecular charge transfer to the electron-deficient perylene core. nih.govrsc.org For example, introducing 4-hydroxyl-3,5-di-tert-butylphenyl units at the 1,7-bay positions of a perylene bisimide (PBI) led to a massive absorption shift from 578 nm to 1185 nm upon deprotonation of the hydroxyl groups, demonstrating the profound electronic influence of bay substituents. rsc.org

Conversely, the steric hindrance introduced by bulky substituents in the bay region can twist the planar perylene core. nih.gov This structural distortion is effective in suppressing the strong intermolecular π–π stacking interactions, which can improve solubility and modify the material's solid-state morphology. nih.govnih.gov

Table 2: Effect of Bay-Region Substituents on Perylene Derivative Properties

| Perylene Derivative | Bay-Region Substituent(s) | Observed Effect | Property Modulated | Reference(s) |

| Perylene Bisimide (PBI) | 4-hydroxyl-3,5-di-tert-butylphenyl | Absorption shift from 578 nm to 1185 nm upon deprotonation | Optical Absorption | rsc.org |

| Perylene Diimide (PDI) | Styryl and hydroxy phenyl groups | Bathochromic shift in absorption | Optical Absorption | nih.gov |

| Perylene Diimide (PDI) | Four aryl or other functional groups | Suppression of π–π stacking, twisted core | Solubility, Aggregation | nih.gov |

N-Annulation and Core-Extended Structural Designs

Extending the π-conjugated core of perylene derivatives is a key strategy for creating materials with novel electronic structures and properties. N-annulation, the fusion of nitrogen-containing rings onto the perylene framework, is a prominent method for achieving this. This technique not only alters the electronic properties of the core but also provides an additional site for side-chain engineering at the new pyrrolic nitrogen atom. mdpi.comresearcher.life N-annulation can also facilitate selective bromination of the perylene core, creating building blocks for constructing even larger molecular frameworks. mdpi.comresearcher.life

Another powerful method for core extension is the Diels-Alder cycloaddition reaction at the bay region. mdpi.com This annulative π-extension (APEX) strategy allows for the fusion of new rings, such as benzene (B151609) or diazabenzene systems, directly onto the perylene structure. For example, the reaction of perylene with maleic anhydride can produce a core-extended product in high yield. mdpi.com Similarly, cycloaddition with dialkyl diazene (B1210634) dicarboxylates has been used to synthesize 1,2-diazabenzo[ghi]perylene derivatives. mdpi.comresearchgate.net These core-extension methodologies fundamentally alter the shape and electronic landscape of the molecule, leading to derivatives with significantly different absorption and emission characteristics. mdpi.com

Table 3: Core-Extension Strategies for Perylene Frameworks

| Strategy | Reagents | Resulting Structure | Key Feature | Reference(s) |

| N-Annulation | Not specified in detail | N-annulated Perylene Diimide | Alters electronic structure, adds site for side-chains | mdpi.comresearcher.life |

| Diels-Alder Cycloaddition | Maleic Anhydride | Benzo[ghi]perylene (B138134) anhydride derivative | π-Core Extension | mdpi.com |

| Diels-Alder Cycloaddition | Dialkyl Diazene Dicarboxylates | 1,2-Diazabenzo[ghi]perylene derivative | Heterocyclic Annulation | mdpi.comresearchgate.net |

Side-Chain Engineering and Substituent Effects on Molecular Architecture

Side-chain engineering is a critical tool for controlling the processability and solid-state organization of perylene-based materials. The choice of substituents attached to the core, often at the imide nitrogen positions in PDIs or N-annulated derivatives, profoundly impacts solubility, molecular packing, and thin-film morphology. nih.govscispace.com

The nature of the side chains can dictate the type of self-assembled structures that form. For instance, a study comparing two PDI derivatives with different side chains—N,N'-di(dodecyl)-PTCDI (linear chains) and N,N'-di(nonyldecyl)-PTCDI (branched chains)—found that they formed completely different morphologies. The linear-chained derivative assembled into one-dimensional nanobelts, while the branched derivative formed zero-dimensional nanoparticles. nih.gov This difference was attributed to the degree of side-chain interference with the π–π stacking of the perylene cores. nih.gov

Bulky side chains, such as benzyl (B1604629) or 2-phenylethyl groups, can also be used to modulate intermolecular interactions. mdpi.comrsc.org While bulky groups can disrupt crystal packing, they can also lead to different arrangements, such as herringbone structures, which can be beneficial for charge transport in certain electronic devices. rsc.org The functionalization of N-annulated PDIs at the pyrrolic nitrogen with various moieties (amino, urea, pyridine, etc.) further demonstrates the versatility of side-chain engineering to introduce new functionalities and tune material properties without complex purification steps. rsc.org This strategic modification of side chains is essential for tailoring the molecular architecture for specific applications in organic electronics. scispace.com

Theoretical and Computational Investigations of Perylene 1,2 Dione Systems

Quantum Chemical Calculations and Electronic Structure Theory

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Perylene-1,2-dione at a molecular level. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular geometry, and energy levels.

Density Functional Theory (DFT) is a workhorse of computational chemistry for investigating the ground-state properties of medium to large-sized molecules. nih.gov It is used to determine the most stable molecular structure (optimized geometry) and to analyze the electronic properties. iucr.org For perylene-based systems, DFT calculations, often using hybrid functionals like B3LYP or M06-2X with a basis set such as 6-31G(d,p), provide a balance of computational cost and accuracy. nih.govmdpi.com

The optimized geometry from DFT calculations is the starting point for further analysis, including the calculation of frontier molecular orbitals, vibrational frequencies, and charge transfer parameters. mdpi.com These calculations can predict how the introduction of the dione (B5365651) functional group onto the perylene (B46583) core alters the planarity and electronic distribution of the parent molecule.

To understand the optical properties of this compound, such as how it absorbs light, Time-Dependent Density Functional Theory (TD-DFT) is employed. chemrxiv.org TD-DFT is a standard method for calculating the energies of electronic excited states, which correspond to the absorption of photons. acs.orgmdpi.com The accuracy of TD-DFT can be highly dependent on the choice of functional, with long-range corrected functionals like CAM-B3LYP or ωB97X-D often providing more reliable results for systems with potential charge-transfer character. chemrxiv.orgresearchgate.net

These calculations yield vertical excitation energies and oscillator strengths, which can be used to simulate the molecule's UV-Vis absorption spectrum. Furthermore, analysis of the orbitals involved in these electronic transitions reveals their nature, such as whether they are localized excitations on the perylene core (π-π* transitions) or involve intramolecular charge transfer (ICT) from the perylene framework to the electron-withdrawing dione groups. rsc.org

Density Functional Theory (DFT) Applications for Ground State Analysis

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Profiling

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's electronic and optical properties. nih.gov The HOMO energy level relates to the ability to donate an electron (p-type character), while the LUMO energy level relates to the ability to accept an electron (n-type character). rsc.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Eg), is a key parameter that estimates the energy of the first electronic excitation and influences the molecule's color and electrochemical stability. iucr.org In perylene derivatives, the spatial distribution of these orbitals is also significant. For instance, in some functionalized perylene diones, the HOMO can be localized on one part of the molecule and the LUMO on another, indicating a charge-transfer character in the lowest energy transition. rsc.org For a related compound, diindeno[1,2-b:2′,1′-n]perylene-5,12-dione, the HOMO and LUMO levels were estimated to be -5.15 eV and -3.80 eV, respectively. rsc.org

Table 1: Representative FMO Energy Data for a Perylene Dione Derivative This table presents calculated frontier molecular orbital energies for a related perylene dione compound to illustrate typical values obtained through computational analysis.

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

| Diindeno[1,2-b:2′,1′-n]perylene-5,12-dione | CV-estimated | -5.15 | -3.80 | 1.35 | rsc.org |

| PDI–TPD–PDI Analog | DFT (B3LYP/6-31G(d,p)) | - | - | 2.50 | mdpi.com |

Charge Transfer Properties and Charge Carrier Transport Modeling

For applications in organic electronics, it is essential to predict how efficiently charges (electrons and holes) can move through the material. This property, known as charge carrier mobility, is modeled computationally by examining charge transfer between adjacent molecules in a solid-state packing arrangement.

The rate of charge hopping between two molecules is strongly dependent on the electronic coupling between them, a quantity known as the charge transfer integral (V) or transfer matrix element. rsc.orgpku.edu.cn This integral quantifies the strength of the orbital overlap between neighboring molecules and is highly sensitive to their relative distance and orientation. rsc.org

Charge transfer integrals are calculated for pairs of molecules (dimers) taken from a crystal structure or a computationally predicted packing arrangement. scispace.comresearchgate.net DFT methods are used to compute these values for various hopping pathways within the material. A larger charge transfer integral generally leads to higher charge mobility. Studies on perylene-based systems show that different stacking arrangements, such as slipped π-stacking, can lead to significantly different integral values for electron and hole transport, thereby creating preferential pathways for one type of carrier. scispace.comrsc.org

Table 2: Example Calculated Charge Transfer Integrals for a Perylene Derivative This table provides illustrative data on how charge transfer integrals (V) can vary for different intermolecular hopping pathways in a crystalline perylene derivative, distinguishing between electron (Ve) and hole (Vh) transport.

| Hopping Pathway | Distance (Å) | Vh (meV) | Ve (meV) |

| Dimer 1 (π-stack) | 3.90 | 55 | 180 |

| Dimer 2 (slipped-stack) | 4.20 | 25 | 95 |

| Dimer 3 (edge-to-face) | 5.10 | 5 | 10 |

Note: Data are representative examples based on typical findings for perylene systems and are not specific to this compound.

The theoretical charge carrier mobility (μ) is commonly estimated using Marcus theory, which models charge transfer as a thermally activated hopping process. pku.edu.cn The mobility depends on both the charge transfer integral (V) and the reorganization energy (λ). The reorganization energy is the energy required to distort the geometry of a molecule and its surroundings when it gains or loses an electron.

Computational studies calculate both the internal reorganization energy (related to changes in the molecule's own geometry) and the charge transfer integrals to predict the intrinsic, or theoretical maximum, mobility for electrons (μe) and holes (μh). pku.edu.cnrsc.org For perylene-based materials, these calculations have shown that molecular structure and crystal packing can lead to materials that are predominantly electron-transporting (n-type), hole-transporting (p-type), or have balanced transport for both (ambipolar). scispace.comnih.gov For instance, computational studies on polymorphs of perylene itself revealed that electron mobility could be two orders of magnitude greater than hole mobility, with a calculated electron mobility for the α-phase of 67.2 cm² V⁻¹ s⁻¹. rsc.org

Table 3: Theoretically Predicted Charge Carrier Mobilities for Related Perylene Systems This table shows examples of calculated electron and hole mobilities for different perylene-based compounds, highlighting the range of values and transport types that can be predicted.

| Compound/System | Predicted Hole Mobility (μh) (cm² V⁻¹ s⁻¹) | Predicted Electron Mobility (μe) (cm² V⁻¹ s⁻¹) | Transport Type | Source |

| α-Perylene Crystal | - | 67.2 | n-type | rsc.org |

| Perylene-DTTCNQ (α-phase) | 0.226 - 5.05 | 0.001 - 0.013 | Ambipolar | scispace.com |

| Perylene Diimide Derivative 1 | - | 5.39 | n-type | pku.edu.cn |

| Picene (B1221364)/Perylene Heterojunction | ~0.5 | ~0.2 | Ambipolar | nih.govacs.org |

Calculation of Charge Transfer Integrals

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis, which examines the energy changes associated with the rotation of groups around single bonds, is a critical tool for understanding the three-dimensional arrangements of molecules. libretexts.orgscribd.com For complex systems like this compound and its derivatives, computational methods such as molecular dynamics (MD) simulations provide invaluable insights into their dynamic behavior and preferred conformations. oecd-nea.org

MD simulations have been extensively employed to study various perylene-based systems, offering a molecular-level understanding of their self-assembly and structural dynamics. For instance, simulations of perylene diimide (PDI) derivatives have shed light on their aggregation behavior, which is crucial for their application in organic electronics. researchgate.networktribe.com These simulations often reveal that the self-assembly process is driven by a combination of attractive van der Waals forces and repulsive electrostatic interactions between the perylene cores. researchgate.net

In the context of this compound, while specific studies are less common than for PDI, the principles of conformational analysis and MD simulations remain equally relevant. The planarity of the perylene core can be significantly influenced by substituents, leading to twisted conformations. Density functional theory (DFT) calculations on related perylene systems have shown that steric repulsion between adjacent groups can induce dihedral angles of around 15°. nih.gov This twisting, in turn, affects the electronic and optical properties of the molecule.

MD simulations can also elucidate the influence of the surrounding environment, such as solvents or the presence of other molecules, on the conformation of perylene derivatives. oecd-nea.org For example, simulations of a PDI derivative in a Langmuir film demonstrated that molecular alignment changes from tilted face-on to tilted head-on during compression, accompanied by an increase in film thickness and order. researchgate.net The hydration of the molecule was also found to be non-uniform, with water molecules preferentially interacting with the diimide oxygen atoms. researchgate.net

The computational cost of all-atom MD simulations can be significant, especially for large systems or long timescales. To address this, rigid-body models and coarse-graining techniques have been developed. worktribe.comnih.gov Studies comparing flexible and rigid models of perylene have found that the rigid model can accurately predict morphologies while being more computationally efficient. nih.gov These simplified models are particularly useful for exploring a wide range of temperatures and densities to construct phase diagrams and identify stable molecular packings. nih.gov

Computational Elucidation of Reaction Mechanisms and Pathways

Computational chemistry offers powerful tools to investigate the intricate details of chemical reactions, providing insights into mechanisms and pathways that are often difficult to probe experimentally. mdpi.comescholarship.org For perylene-based systems, theoretical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding their reactivity and designing new synthetic routes.

A key reaction in the synthesis of perylene derivatives is the Diels-Alder cycloaddition. mdpi.comnih.gov Theoretical studies can help predict the feasibility and outcome of such reactions. For example, the reaction of perylene with maleic anhydride (B1165640) to form benzo[ghi]perylene-1,2-dicarboxylic anhydride has been studied, with computational methods helping to understand the reaction conditions and yields. mdpi.com Similarly, the cycloaddition of dienophiles to the bay region of perylene is a strategy for extending the π-system, and DFT calculations can elucidate the differences in reactivity between various perylene derivatives. mdpi.com

Another important class of reactions for modifying perylenes is electrophilic aromatic substitution (SEAr). The electronic effects of substituents on the perylene core can be computationally modeled to predict their influence on the reactivity of the bay positions towards halogenation and other electrophilic additions. nih.gov Conversely, for nucleophilic aromatic substitution (SNAr) reactions, the presence of electron-donating groups can be computationally shown to have a negative effect. nih.gov

The formation of perylene dyes through base-induced anionic cyclization has also been a subject of theoretical investigation. DFT calculations have been used to analyze the mechanism of the direct coupling of 1,8-naphthalimide (B145957) compounds, suggesting that the cyclization proceeds through a binaphthyl dianion with a diradical character. researchgate.net

In the context of 1,2-diones, computational studies have explored various base-catalyzed reaction pathways. For cyclic 1,2-diones, DFT and ab initio methods have been used to model the reaction with hydroxide. beilstein-journals.org These studies typically consider several possible pathways, such as a benzilic acid-type rearrangement, and calculate the activation energies and reaction Gibbs free energies to determine the most favorable route. beilstein-journals.org While specific computational studies on the reaction mechanisms of this compound are not abundant, the methodologies applied to other 1,2-diones provide a clear framework for future investigations.

Modeling of Molecular Packing and Intermolecular Interactions

The solid-state properties of organic materials, including their electronic and optical characteristics, are intrinsically linked to their molecular packing and the nature of intermolecular interactions. Computational modeling plays a pivotal role in predicting and understanding these arrangements for this compound and related compounds.

Molecular dynamics (MD) simulations and DFT calculations are primary tools for investigating molecular packing. nih.govrsc.orgrsc.org These simulations can predict thermodynamically stable morphologies and provide detailed information about intermolecular distances and orientations. For perylene and its derivatives, π-π stacking is a dominant intermolecular interaction that governs their assembly into ordered structures. nih.govresearchgate.net

Simulations have revealed that perylene and perylothiophene tend to self-assemble into hexagonally arranged columns of π-stacked molecules over a wide range of densities and temperatures. nih.gov The characteristic π-stacking distance is a key parameter obtained from these simulations, with values around 3.44 to 3.50 Å being reported for perylene systems. nih.gov

Different crystal packing motifs, such as herringbone, π-stacked columnar, and brickwork arrangements, have been identified in small-molecule organic semiconductors. acs.org The specific packing adopted by a perylene derivative can be influenced by its substituents. For example, the introduction of nitrogen atoms into the perylene core can lead to hydrogen-bonding-like attractive interactions that favor a two-dimensional brickwork packing, which is beneficial for charge transport. acs.org

The charge transfer integrals between adjacent molecules, a crucial parameter for charge mobility, can be calculated from the molecular packing obtained from single-crystal X-ray diffraction data and further refined using DFT methods. rsc.orgrsc.org These calculations provide a theoretical basis for understanding the charge transport properties of materials. For instance, in a study of a diindeno[1,2-b:2′,1′-n]perylene derivative, the calculated charge transfer integrals were used to rationalize its observed hole mobility in a field-effect transistor. rsc.orgrsc.org

Coarse-graining techniques are also employed in modeling molecular packing to overcome the computational expense of all-atom simulations, allowing for the study of larger systems and longer timescales. worktribe.com These methods have been successfully applied to study the self-assembly of chromonic perylene dyes, demonstrating their ability to reproduce the essential features of the molecular aggregation observed in more detailed simulations. worktribe.com

Advanced Photophysical Spectroscopy and Excited State Dynamics of Perylene 1,2 Dione Architectures

Spectroscopic Characterization Techniques

A comprehensive understanding of the photophysical properties of Perylene-1,2-dione architectures is achieved through a suite of advanced spectroscopic techniques. These methods allow for the detailed analysis of electronic transitions, emission characteristics, and the dynamics of excited states.

UV-Vis Absorption Spectroscopy for Electronic Transition Analysis

UV-Vis absorption spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. For perylene (B46583) derivatives, the spectra are typically characterized by a well-defined vibronic structure, which corresponds to transitions from the ground state (S₀) to various vibrational levels of the first excited singlet state (S₁). nih.govresearchgate.net The absorption spectra of perylene derivatives often show characteristic peaks corresponding to the 0-0, 0-1, and 0-2 vibrational transitions of the S₀ → S₁ electronic transition. mdpi.comnih.gov

In chloroform (B151607), the UV-Vis absorption spectrum of a mixed-based derivative, naft-1, which incorporates a pyrene-based 1,2-dione moiety, has been studied alongside related compounds. researchgate.net The specific wavelengths of maximum absorption (λmax) are sensitive to the molecular structure and the solvent environment. For instance, N,N′-Bis(3-pentyl)perylene-3,4,9,10-bis(dicarboximide) in dichloromethane (B109758) exhibits absorption maxima at 524 nm, 488 nm, and 457 nm. Similarly, certain sulfone-modified perylene acceptors in chloroform show a maximum absorption around 530 nm. acs.org The introduction of different substituents can lead to shifts in the absorption bands; for example, diindeno[1,2-b:2′,1′-n]perylene-5,12-dione shows a maximum absorption at 592 nm in toluene. rsc.org

Fluorescence Spectroscopy: Emission Characteristics and Quantum Yield Determination

Fluorescence spectroscopy provides insights into the emissive properties of molecules upon relaxation from an excited state. The fluorescence quantum yield (Φf), a measure of the efficiency of the emission process, is a critical parameter. Perylene diimides are known for their high fluorescence quantum yields, often approaching unity. d-nb.info However, the introduction of substituents can significantly influence these properties.

For instance, N-substituted benzo[ghi]perylene (B138134) monoimides exhibit positive solvatochromism, with emission wavelengths shifting from 469 nm in hexane (B92381) to 550 nm in ethanol. researchgate.net Their fluorescence quantum yields range from 0.27 to 0.44 over the studied polarity range. researchgate.net In contrast, some sulfone-modified perylene acceptors show an emission at approximately 575 nm with a high fluorescence quantum yield of 78% for both acceptors in a study. acs.org The fluorescence quantum yields of certain perylene derivatives can be sensitive to the solvent and substitution pattern, with values reported up to 0.83 for singlet oxygen sensitization in some cases. d-nb.info

Excited State Lifetime Measurements (e.g., Time-Correlated Single Photon Counting)

Time-Correlated Single Photon Counting (TCSPC) is a powerful technique for measuring the lifetime of excited states. nih.govresearchgate.net This method involves exciting a sample with a pulsed light source and measuring the time delay between the excitation pulse and the detection of the first emitted photon. By repeating this process many times, a histogram of photon arrival times is constructed, which represents the fluorescence decay profile.

The fluorescence lifetimes of perylene derivatives can vary significantly. For N-substituted benzo[ghi]perylene monoimides, the excited-state lifetime shows little change with solvent polarity, ranging from 9.6 to 6.5 ns. researchgate.net In another study, the luminescence lifetimes of perylene monomers and excimers were determined using TCSPC, with the lifetimes of chlorinated derivatives being significantly shorter than their non-chlorinated counterparts. researchgate.net For some perylene derivatives, the fluorescence lifetime has been observed to be on the order of several hundred microseconds, indicating the population of long-lived excited states. d-nb.info The decay of a pure dye can sometimes be multiexponential due to various factors, including excited-state reactions. tcspc.com

Two-Photon Absorption (2PA) Spectroscopy

Two-photon absorption is a nonlinear optical process where a molecule simultaneously absorbs two photons. This phenomenon is particularly relevant for applications in bio-imaging and photodynamic therapy. The 2PA cross-section (σ₂) is a measure of the efficiency of this process.

Perylene diimide derivatives have been investigated for their 2PA properties. researchgate.netacs.org Studies have shown that the integration of aggregation-induced emission (AIE) and 2PA into a single molecule can lead to synergistic effects for broader applications. rsc.org For instance, regioisomers of perylene diimide and anthracene (B1667546) moieties have been designed, with the ortho-substituted version exhibiting enhanced AIE and improved 2PA properties. rsc.org The maximum 2PA cross-section values for some fluorenylperylene diimide-based derivatives have been reported to be up to 3500 GM under picosecond excitation. researchgate.netacs.org

Transient Absorption Spectroscopy for Excited State Kinetic Pathways

Transient absorption (TA) spectroscopy is a pump-probe technique that allows for the monitoring of the evolution of excited states on timescales ranging from femtoseconds to microseconds. This method provides detailed information about various excited-state processes, including internal conversion, intersystem crossing, and charge transfer.

TA studies on perylene at high concentrations have revealed that self-quenching of the lowest singlet excited state leads to excimer formation in various solvents. nih.gov In polar media, bimolecular symmetry-breaking charge separation occurs concurrently with excimer formation. nih.gov For a rigid perylenediimide-perylene dyad, ultrafast TA spectroscopy has been used to visualize intramolecular charge transfer dynamics. osti.gov The TA spectra of a PDI trimer in different solvent mixtures revealed different excited-state kinetic pathways, including the formation of intramolecular excimer states. mdpi.comnih.gov Femtosecond transient absorption spectra of certain perylenebisimides have shown an intersystem crossing rate constant of 0.8×10⁹ s⁻¹. researchgate.net

Analysis of Photophysical Phenomena

The spectroscopic data obtained from the techniques described above allow for a detailed analysis of the photophysical phenomena governing the behavior of this compound architectures. The interplay between molecular structure, solvent environment, and intermolecular interactions dictates the excited-state dynamics.

The well-defined vibronic structure in the absorption and emission spectra is a hallmark of the rigid perylene core. The position of the absorption and emission bands, along with the Stokes shift, can be modulated by the introduction of various substituents. For example, electron-donating or -withdrawing groups can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the optical properties. rsc.org

The fluorescence quantum yield is highly sensitive to non-radiative decay pathways. In many perylene derivatives, efficient fluorescence is observed due to the rigid aromatic core, which minimizes vibrational and rotational relaxation pathways. d-nb.info However, processes such as intersystem crossing to the triplet state, charge transfer, and excimer formation can compete with fluorescence, leading to a reduction in the quantum yield. mdpi.comnih.govnih.gov

Transient absorption spectroscopy provides a direct window into these competing processes. The observation of excimer bands, radical ion signatures, and triplet-triplet absorption features allows for the elucidation of the complete excited-state deactivation cascade. nih.govosti.govresearchgate.net For instance, the relative efficiency of excimer formation versus charge separation in concentrated perylene solutions is strongly dependent on solvent polarity. nih.gov

Intramolecular Charge Transfer (ICT) State Investigations

Intramolecular charge transfer (ICT) is a fundamental process in donor-acceptor molecules upon photoexcitation, where an electron redistributes from the electron-donating moiety to the electron-accepting moiety. This process is highly sensitive to the molecular structure and the surrounding environment.

In the context of perylene-based systems, ICT properties are often tuned by the strategic placement of electron-donating and electron-withdrawing groups. For instance, in a series of asymmetric donor-acceptor perylene compounds, where diphenylamine (B1679370) (DPA) derivatives were linked to the perylene core, a regulated ICT trend was observed, consistent with the substituent effect from electron-withdrawing to electron-donating groups. nih.gov Femtosecond transient absorption spectroscopy has been a crucial tool in providing direct evidence of the origin of ICT and distinguishing between different types of charge transfer, such as reverse ICT. nih.gov

While these studies on other perylene derivatives provide a framework for understanding ICT, specific investigations into the intramolecular charge transfer states of this compound are not extensively reported in the current scientific literature. The dione (B5365651) functionality introduces a distinct electronic character compared to the more commonly studied imide groups, and dedicated spectroscopic and computational studies would be necessary to fully elucidate the nature and dynamics of any ICT states in this compound architectures.

Exciton (B1674681) Dynamics and Excimer/Exciplex Formation

The collective excited-state phenomena in aggregated molecular systems, such as exciton dynamics, excimer, and exciplex formation, are critical to the performance of organic electronic devices.

Exciton Dynamics: In perylene-based aggregates, the initial photoexcitation often leads to the formation of delocalized Frenkel excitons. These excitons can then localize on dimers or decay into trap sites within femtoseconds. acs.org The dynamics of exciton formation and decay are significantly influenced by the degree of aggregation and the structural and energetic disorder within the material. For instance, in diindenoperylene (DIP) thin films, delocalized excitons are formed initially and then localize on dimers on a timescale of <50–150 fs. acs.org In contrast, for dicyanoperylene-bis(dicarboximide) (PDIR-CN2), optical excitation directly generates localized excitons. acs.org The relaxation to the ground state for DIP is on the order of 600 ps, while it is an order of magnitude faster for PDIR-CN2 (62 ps). acs.org

Excimer and Exciplex Formation: An excimer is an excited-state dimer formed between two identical molecules, one in its excited state and the other in its ground state. They are typically characterized by a broad, structureless, and red-shifted emission compared to the monomer. The formation of excimers is a key process in concentrated solutions and solid-state films of perylene and its derivatives. rsc.org In cofacial perylene dimers, excimer formation can occur on a timescale of 1–25 ps, with the rate depending on the degree of interchromophore coupling. acs.orgresearchgate.net In polar solvents, symmetry-breaking charge separation can compete with excimer formation. acs.orgresearchgate.net

Photodegradation Mechanisms and Product Characterization

The photochemical stability of organic materials is a crucial factor for their application in devices. The photodegradation of perylene has been studied, particularly in the context of environmental science, and these studies provide insight into the potential degradation pathways of this compound.

Research on the photochemistry of perylene adsorbed on models of atmospheric particulate matter has shown that its degradation is significantly influenced by the environment. researchgate.netnih.gov The separation and identification of photoproducts have been carried out using techniques such as HPLC with UV-Vis diode array and MS detection. researchgate.netnih.gov

Notably, two of the identified major photoproducts of perylene are 1,12-perylenedione and 3,10-perylenedione (B13421914) . researchgate.netnih.gov This directly indicates that the formation of dione functionalities is a key photodegradation pathway for the perylene core. The mechanisms proposed for the formation of these diones involve both the perylene radical cation and singlet oxygen, suggesting a mixed Type I and Type II photochemical process. researchgate.netnih.gov In an oxygen-rich atmosphere, the fluorescence of adsorbed perylene is quenched, and its photodegradation rate increases. nih.gov The formation of the radical cation can occur via photoionization, which can then react with adsorbed water. nih.gov The singlet oxygen pathway involves energy transfer from the excited states of perylene to molecular oxygen. nih.gov

These findings are highly relevant to this compound, as they describe its formation from the parent hydrocarbon. The photochemical stability of this compound itself would be an important area for further study to understand its longevity in photochemically active environments.

Optical Power Limiting Mechanisms

Optical power limiting (OPL) is a nonlinear optical phenomenon where the transmittance of a material decreases with increasing incident laser intensity. This property is valuable for protecting sensitive optical components and human eyes from high-intensity laser radiation.

Materials exhibiting strong reverse saturable absorption (RSA) are effective optical limiters. In such materials, the excited-state absorption cross-section is significantly larger than the ground-state absorption cross-section. Perylene derivatives, particularly perylene diimides, have been investigated for their OPL properties. acs.orgresearchgate.net For instance, fluorenylperylene diimide derivatives have demonstrated efficient two-photon optical power limiting under picosecond excitation. acs.orgresearchgate.net

While the general class of perylene compounds shows promise for OPL applications, specific studies focusing on the optical power limiting mechanisms of this compound were not identified in the reviewed literature. The electronic structure of the dione would likely influence its excited-state absorption characteristics and thus its potential for OPL.

Environmental and Structural Influences on Photophysical Behavior

The photophysical properties of perylene-based molecules are highly sensitive to their local environment and molecular geometry.

Solvent Effects on Absorption and Emission Spectra

The influence of the solvent on the absorption and emission spectra of a molecule is known as solvatochromism. This effect can provide valuable information about the nature of the ground and excited states.

Perylene derivatives often exhibit significant solvatochromism. For example, a study on a perylene diimide derivative showed a complex behavior of both negative and positive solvatochromism depending on the dielectric constant of the solvent. rsc.orgaber.ac.uk In some cases, a negative solvatochromism is observed, where the emission red-shifts in less polar solvents. rsc.org The solvent can also influence the degree of intermolecular aggregation, which in turn affects the absorption and emission properties. rsc.orgaber.ac.uk

Computational studies on the perylene molecule have shown that solvent polarity can affect bond lengths, bond angles, and the HOMO-LUMO energy gap. journaljmsrr.com Specifically, bond lengths were found to increase with solvent polarity, while bond angles increased as polarity decreased. journaljmsrr.com

While these studies on related compounds are informative, a detailed investigation of the solvatochromic behavior of this compound is needed to understand how its specific electronic structure interacts with different solvent environments.

Impact of Molecular Contortion and Planarity on Excited States

The planarity of the perylene core can be intentionally distorted through chemical modification, leading to significant changes in its photophysical and electronic properties. Contorting the typically planar aromatic core of perylene diimides has been shown to lead to higher performance in various organic electronic devices. acs.org

For instance, introducing steric bulk at the bay positions of the perylene core can induce a twisted structure. This contortion can lead to inefficient fluorescence emission and the formation of triplet excitons. nih.gov The degree of twisting directly impacts the electronic coupling between molecules in aggregates and, consequently, their excited-state dynamics.

The introduction of the dione functionality at the 1 and 2 positions of the perylene core would inherently alter its planarity and symmetry compared to the parent perylene or perylene diimides. However, specific research detailing the impact of this specific contortion on the excited states of this compound is not prevalent in the literature. Understanding how this structural change influences properties like excited-state lifetime, quantum yield, and non-radiative decay pathways is crucial for designing new materials with tailored photophysical characteristics.

Influence of Aggregation on Spectroscopic Signatures

Following a comprehensive search of scientific literature, detailed research findings specifically concerning the influence of aggregation on the spectroscopic signatures of This compound are not available. The existing body of research on perylene derivatives focuses extensively on compounds such as perylene diimides (PDIs) and other functionalized perylene systems, rather than the specific this compound isomer.

Studies on related compounds, such as diindeno[1,2-b:2′,1′-n]perylene-5,12-dione, have noted insolubility in common solvents, with UV-visible absorption spectra indicating the presence of aggregates. rsc.org Similarly, research into natural perylenequinones, like 4,9-dihydroxyperylene-3,10-dione, has explored the effects of dimerization and aggregation on their tautomeric equilibrium. rsc.org The photochemistry of perylene itself has been shown to yield various perylenedione products, including 1,12-perylenedione and 3,10-perylenedione, but the subsequent aggregation behavior of these specific products is not detailed. researchgate.net

The broader class of perylene derivatives demonstrates significant changes in their spectroscopic properties upon aggregation. nih.gov This typically involves the formation of H-aggregates (face-to-face stacking) or J-aggregates (head-to-tail arrangement), which lead to distinct shifts in the absorption and emission spectra. nih.govacs.org For instance, H-aggregation in perylene diimides often results in a blue-shift of the absorption bands and a decrease in fluorescence intensity. nih.govmdpi.com Conversely, J-aggregation can lead to a red-shift and changes in the fluorescence lifetime. rsc.org These phenomena are governed by the intermolecular electronic coupling between the perylene cores. nih.gov

However, without specific experimental data for this compound, any discussion of its aggregation-induced spectroscopic changes would be speculative and extrapolated from different molecular systems. Therefore, a scientifically accurate and detailed account as requested by the outline cannot be constructed for this compound itself.

Data Tables

Due to the absence of specific research data for this compound, no data tables can be generated.

Self Assembly and Supramolecular Architectures of Perylene 1,2 Dione Derivatives

Principles of Self-Assembly in Perylene-Dione Systems

The self-assembly of Perylene-1,2-dione derivatives is a complex process driven by a combination of intermolecular forces. The planarity and large surface area of the perylene (B46583) core, coupled with the specific functional groups attached, provide the necessary handles for controlled organization.

Role of π-π Stacking Interactions in Hierarchical Structure Formation

A dominant force in the self-assembly of this compound and its derivatives is the π-π stacking interaction between the aromatic cores. nih.govresearchgate.net These interactions, arising from the overlap of π-orbitals of adjacent molecules, are crucial for the formation of one-dimensional columns, which often serve as the primary building blocks for more complex hierarchical structures. rsc.orgcapes.gov.br The strength and geometry of these stacks are influenced by factors such as the electronic nature of the perylene core and the presence of substituents. nih.gov

In many perylene derivatives, the molecules arrange in a cofacial manner, leading to the formation of H-aggregates, characterized by a blue-shift in the absorption spectrum. mdpi.com However, by introducing bulky substituents in the bay positions of the perylene core, it is possible to induce a slip-stacked arrangement, resulting in J-aggregates with red-shifted absorption. mdpi.com The stacking pattern can vary, with some systems preferring a slip-stacked brick-layer order while others adopt a parallel step-wise pattern. nih.gov This stacking is a key element in the formation of long-range ordered structures. mdpi.com

Non-Covalent Interactions Driving Self-Assembly (e.g., Hydrogen Bonding)

While π-π stacking provides the primary driving force for aggregation, other non-covalent interactions play a critical role in directing the specificity and stability of the resulting supramolecular architectures. mdpi.comutah.edu These interactions work in concert with π-π stacking to guide the self-assembly process. rsc.org

Hydrogen Bonding: Hydrogen bonding is a powerful tool for controlling the self-assembly of perylene derivatives. rsc.orgresearchgate.net By incorporating functional groups capable of forming hydrogen bonds, such as carboxylic acids or amides, it is possible to create highly ordered and directional assemblies. rsc.orgmdpi.com For instance, the head-to-tail hydrogen bonding between carboxylic acid moieties can stabilize molecular rows and promote the growth of one-dimensional or two-dimensional structures. mpg.de The interplay between hydrogen bonding and π-π stacking can lead to the formation of complex structures like nanofibers. rsc.org

Other Interactions:

Dipole-dipole interactions: The presence of polar functional groups, such as the dione (B5365651) moiety in this compound, can lead to significant dipole-dipole interactions that influence molecular packing. mdpi.com

Solvophobic effects: The tendency of the nonpolar perylene cores to minimize contact with polar solvents can also drive aggregation.

A detailed analysis of these non-covalent interactions reveals the presence of π-π, π-hole-O=C, and other electrostatic interactions that are crucial in the self-assembly process. nih.gov The balance and synergy of these varied non-covalent forces ultimately determine the final supramolecular architecture. researchgate.net

Fabrication and Characterization of Ordered Nanostructures and Morphologies

The ability to control the self-assembly of this compound derivatives allows for the fabrication of a wide variety of ordered nanostructures with tailored morphologies. nih.gov These structures are typically characterized using a combination of microscopic and spectroscopic techniques.

One-Dimensional (1D) and Two-Dimensional (2D) Assemblies

This compound derivatives have been successfully assembled into both one-dimensional (1D) and two-dimensional (2D) structures. nih.govrsc.org

1D Assemblies: These are the most common morphologies and include nanowires, nanobelts, nanofibers, and nanorods. rsc.orgutah.eduutah.edu The formation of these structures is often driven by strong, anisotropic π-π stacking interactions, leading to growth in a single direction. rsc.orgutah.edu Surface-assisted self-assembly on templates can be used to guide the formation of unidirectionally oriented 1D chains. researchgate.net

2D Assemblies: The lateral association of 1D assemblies can lead to the formation of 2D structures such as nanosheets and thin films. nih.govrsc.org The growth of 2D islands can be promoted by parallel orientation of adjacent molecular chains, which prevents the saturation of lateral bonding. mpg.de

The dimensionality of the final assembly can be influenced by factors such as the solvent, temperature, and the specific molecular structure of the perylene derivative. nih.gov

Formation of Fibrous, Tubular, and Other Defined Supramolecular Structures

Beyond simple wires and sheets, the self-assembly of this compound derivatives can lead to more complex and defined supramolecular structures.

Fibrous Structures: Gel-like materials composed of entangled fibrous networks can be formed through the self-assembly of certain perylene derivatives in organic solvents. nih.gov

Tubular Structures: Hollow nanotubes have been fabricated through the self-assembly of specifically designed perylene diimide derivatives. researchgate.net

Helical Structures: By incorporating chiral moieties or through specific intermolecular interactions, it is possible to induce a helical twist in the supramolecular assembly, leading to the formation of helical columns. capes.gov.brrsc.org

The table below summarizes various morphologies achieved with perylene derivatives and the primary driving forces involved.

| Morphology | Primary Driving Forces | Perylene Derivative Type |

| Nanowires/Nanobelts | π-π stacking, Hydrogen bonding | Perylene tetracarboxylic diimide (PTCDI) derivatives |

| Nanosheets | π-π stacking, van der Waals forces | Amino acid-modified perylene derivatives |

| Fibrous Gels | Anisotropic π-π stacking, Solute-solvent interactions | N,N'-ditridecylperylene-3,4,9,10-tetracarboxylic diimide |

| Helical Columns | Ionic self-assembly, π-π stacking | Perylene diimide tetracid-dihexadecyldimethylammonium bromide complex |

Control and Manipulation of Self-Assembly Processes

A key goal in the field of supramolecular chemistry is the ability to control and manipulate the self-assembly process to achieve desired structures and properties. nih.gov For this compound systems, several strategies have been developed to exert this control.

Solvent Control: The choice of solvent plays a critical role in modulating the intermolecular interactions that drive self-assembly. nih.gov The polarity of the solvent can significantly influence the morphology of the resulting nanostructures. uqam.ca By varying the solvent composition, for example in a mixed solvent system, the aggregation of perylene derivatives can be triggered and controlled. mdpi.com

Temperature Control: Temperature is another crucial parameter that can be used to direct the self-assembly pathway. bwise.kr The solubility of the perylene derivatives is temperature-dependent, and by controlling the cooling rate, it is possible to favor the formation of either kinetically or thermodynamically stable products. nih.govbwise.kr

Concentration Control: The concentration of the perylene derivative in solution can influence the aggregation process and the final morphology of the self-assembled structures.

pH Control: For perylene derivatives containing pH-sensitive functional groups, such as carboxylic acids, pH can be used as a trigger to initiate self-assembly and hydrogelation. rsc.org

Light Illumination: In some systems, light can be used to influence the self-assembly process. nih.gov

Mechanical Agitation: Techniques such as ultrasonic treatment can be employed to mechanically tailor the morphology of the self-assembled structures. nih.gov

By carefully tuning these external parameters, it is possible to guide the self-assembly of this compound derivatives towards specific and well-defined supramolecular architectures, opening up possibilities for their application in various fields of materials science and nanotechnology.

Temperature-Dependent Assembly and Phase Transitions

Temperature is a critical parameter that can be used to direct the self-assembly process of perylene derivatives, often leading to distinct aggregate structures and phase transitions. The thermodynamic parameters of aggregation can be quantified by monitoring spectroscopic changes as a function of temperature. acs.org

In many cases, increasing the temperature provides the thermal energy needed to break down aggregates into their monomeric species. acs.org For instance, a study on peptide-perylene diimide conjugates in aqueous solutions showed that H-aggregated species transitioned to a monomeric state upon heating, a process that was reversible upon cooling. acs.org This transition is often characterized by clear isosbestic points in absorption spectra, indicating a clean conversion between two primary states. acs.org

Temperature can also control the kinetic and thermodynamic pathways of self-assembly. A Perylene Diimide-Diacetylene (PDI-DA) derivative, for example, was shown to form different morphologies depending on the cooling protocol. bwise.krresearchgate.net A rapid cooling process from 65°C to 30°C resulted in a kinetically favored metastable nanosheet structure. bwise.krresearchgate.net Further cooling to 10°C caused these sheets to dissociate and re-form as nanoparticles, a second kinetic product, which then slowly transformed into the thermodynamically stable fibrillar structures. bwise.krresearchgate.net

For certain perylene derivatives designed with specific side chains, temperature variations can induce liquid crystalline (LC) phase transitions. These mesophases are highly ordered, combining the fluidity of liquids with the anisotropic properties of crystals. Differential Scanning Calorimetry (DSC) is a key technique for identifying these phase transitions. d-nb.info For example, some PDI derivatives exhibit a transition from a crystalline (Cr) phase to a columnar hexagonal (Colh) mesophase and finally to an isotropic (I) liquid phase upon heating. d-nb.infomdpi.com The specific temperatures at which these transitions occur are highly dependent on the molecular structure, particularly the side chains. d-nb.info

Table 1: Temperature-Induced Phase Transitions in PDI Derivatives

| PDI Derivative | Heating Cycle Transitions (°C) | Cooling Cycle Transitions (°C) | Reference |

|---|---|---|---|

| PDI 1 | Cr → Colh (52°C) → I (120°C) | I → Colh (104°C) | d-nb.info |

| PDI 2 | Cr → Colh (59°C) → I (140°C) | I → Colh (133°C) | d-nb.info |

| PDI 3 | Cr → I (122°C) | I → Colh (115°C) | d-nb.info |

| Dendronized SPDI | Crystalline → Liquid Crystalline (140°C) | Liquid Crystalline → Crystalline (105°C) | mdpi.com |

Solvent-Induced Morphological Control

The choice of solvent plays a paramount role in dictating the self-assembly pathway and the final morphology of perylene derivative aggregates. The polarity of the solvent can profoundly influence the non-covalent π-π stacking interactions between the perylene cores. mdpi.com

A well-documented example is the formation of two distinct types of spectral aggregates, J-aggregates and H-aggregates, depending on the solvent environment. For an amphiphilic perylene diimide with a hydrophobic chain on one end and a hydrophilic chain on the other, self-assembly in polar solvents resulted in nanofibers with J-type aggregation, characterized by a red-shifted absorption band. nih.gov In contrast, aggregation in nonpolar solvents produced nanostrips exhibiting H-type aggregation, identified by a blue-shifted absorption. nih.gov

The controlled mixing of a "good" solvent (where the molecule is dissolved) and a "poor" solvent (which induces aggregation) is a common strategy to manipulate assembly. mdpi.com In a study using tetrahydrofuran (B95107) (THF) as a good solvent and water as a poor solvent, increasing the water fraction induced H-type aggregation in a PDI trimer. mdpi.com The transition from monomer to aggregate occurred at different solvent ratios depending on the hydrophobicity of the side chains, demonstrating that solvent and molecular design are intrinsically linked. d-nb.info

Furthermore, the use of high-boiling point solvent additives, such as 1,8-diiodooctane (B1585395) (DIO) or diphenylether (DPE), is a powerful technique for morphological control in thin films for electronic devices. researchgate.netmdpi.comtum.de These additives remain in the film longer than the primary solvent, allowing for a slower, more ordered evolution of the film morphology. mdpi.com The addition of DIO to a blend of p-DTS(FBTTh2)2 and a PDI derivative was shown to increase the solid-state order of both components, leading to a significant improvement in the efficiency of organic solar cells. researchgate.net Similarly, using DPE as an additive for a PDI–TPD–PDI non-fullerene acceptor resulted in a red-shift in optical absorption and improved device performance by nearly doubling the current density. mdpi.com

Mechanical Tailoring of Supramolecular Architectures (e.g., Ultrasonic Treatment)

Mechanical forces, particularly those applied through ultrasonic treatment (sonication), offer another dimension of control over the self-assembly of perylene derivatives. Sonication can induce the formation of kinetically trapped, metastable states that may not be accessible through simple thermal annealing. nih.gov

Research on chiral perylene bisimide systems has shown that the preparatory method significantly impacts the final supramolecular structure. acs.org A conventional heating-cooling method produced long, well-ordered helical nanofibers. acs.org In contrast, ultrasonication of the same solution led to molecular aggregates with less ordered packing and, remarkably, an inverted supramolecular chirality. acs.org This demonstrates that the high energy input from sonication can drive the assembly along a different pathway, leading to a distinct thermodynamic outcome.

This phenomenon is not limited to chirality. In PDI-peptide conjugates, sonication was identified as a stimulus that could interconvert the supramolecular chirality between left- and right-handed nanostructures. nih.gov The application of ultrasound can also be used to create organogels from cholesterol-based perylene derivatives. sciengine.com

In the context of supramolecular polymerization, sonication can be used to navigate complex energy landscapes. For a racemic mixture of a chiral PDI, different ultrasound conditions could selectively produce three different polymorphic supramolecular polymers at the same concentration and in the same solvent. nih.gov By carefully controlling the sonication temperature and duration, it was possible to transform kinetically formed conglomerate aggregates into a more thermodynamically stable racemic supramolecular polymer. nih.gov This highlights the utility of sonication as a tool to overcome kinetic barriers and access specific, desired supramolecular structures.

Influence of Molecular Design and Side Chains on Aggregation Behavior

The rational design of the perylene molecule, especially the nature and positioning of its side chains, is arguably the most crucial factor governing aggregation behavior. mdpi.com Side chains perform multiple roles: they ensure solubility in common organic solvents, and their steric and electronic properties directly modulate the intermolecular interactions that drive self-assembly. mdpi.comdiva-portal.org

The length and branching of alkyl side chains have a profound effect. A systematic study of two PDI derivatives, one with linear dodecyl chains (DD-PTCDI) and one with branched nonyldecyl chains (ND-PTCDI), revealed completely different morphologies. The linear chains allowed for more favorable π-π stacking, leading to the formation of one-dimensional nanobelts, while the bulky, branched chains hindered this stacking, resulting in zero-dimensional nanoparticles. mdpi.com The choice between linear and branched chains represents a compromise between enhancing solubility and promoting the necessary π-stacking for charge transport. mdpi.com

The polarity of the side chains is also critical, particularly for self-assembly in aqueous environments. d-nb.info A study comparing three PDI derivatives with oligo(ethylene glycol) side chains of varying polarity showed that the most hydrophilic derivative aggregated only in solutions with very low concentrations of an organic co-solvent (THF). In contrast, the most hydrophobic derivative aggregated even in solutions highly enriched with THF. d-nb.info

Introducing functional groups into the side chains, such as carbonyls, can further modify intermolecular interactions and aggregation properties. mdpi.com Even the position of the side chains on the perylene core is significant. Functional groups attached to the "bay region" (the 1, 6, 7, and 12-positions) can induce a twist in the perylene core due to steric hindrance, which reduces the tendency to form large aggregates. researchgate.net This strategy is often used to fine-tune the morphology of active layers in organic electronics.

Table 2: Effect of Side-Chain Structure on PDI Derivative Aggregation

| Derivative | Side Chain Type | Observed Morphology/Behavior | Primary Influence | Reference |

|---|---|---|---|---|

| DD-PTCDI | Linear (dodecyl) | 1D Nanobelts | Favorable π-π stacking | mdpi.com |

| ND-PTCDI | Branched (nonyldecyl) | 0D Nanoparticles | Steric hindrance disrupts stacking | mdpi.com |

| PDI Trimer | Undecyl | H-type aggregation in THF/water | Hydrophobic effect | mdpi.com |

| PDI-Peptide Conjugates | Peptide sequences | β-sheet nanohelices | Hydrogen bonding, hydrophobicity | nih.gov |

Applications in Advanced Organic Electronics and Optoelectronics

Organic Light-Emitting Diodes (OLEDs) and Fluorescent Emitters

The vibrant fluorescence and high quantum yields of perylene (B46583) derivatives make them prime candidates for emitter materials in Organic Light-Emitting Diodes (OLEDs). researchgate.netresearchgate.net These compounds are integral to developing efficient and cost-effective fluorescent OLEDs (FOLEDs). rsc.org

In conventional fluorescent OLEDs, only 25% of the electrical energy is typically converted to light due to the statistical formation of non-emissive triplet excitons. arizona.edu However, advanced strategies are being developed to overcome this limitation. Perylene derivatives are at the forefront of this research. For instance, a series of perylene tetraesters (PTEs) designed with triazole moieties demonstrated room-temperature columnar liquid crystalline phases and functioned as effective fluorescent emitters. rsc.org OLEDs fabricated with a PTE derivative as the emitter achieved a notable external quantum efficiency (EQE) of 6.5%, emitting in the green portion of the spectrum. rsc.org In other applications, tert-butyl perylene has been utilized as a stable blue fluorescent dopant in OLEDs. nih.gov The inherent stability and tunable luminescent properties of the perylene core continue to make its derivatives, including diones, a focus for next-generation display and lighting technologies. mdpi.comresearchgate.net

Organic Photovoltaics (OPVs) and Organic Solar Cells (OSCs)

Perylene dione (B5365651) derivatives have been pivotal in the evolution of organic photovoltaics, particularly as electron-accepting materials. researchgate.netnih.gov Their excellent electron affinity and mobility allow for efficient charge separation and transport, which are critical processes for converting light into electricity. researchgate.net

For many years, fullerene derivatives were the standard electron acceptors in OSCs. However, they suffer from limitations such as weak absorption in the visible spectrum, limited synthetic tunability, and morphological instability. kaust.edu.sa Perylene diimides (PDIs) have emerged as a leading class of non-fullerene acceptors (NFAs) that overcome these drawbacks. researchgate.netnih.govnih.gov

The key advantages of PDI-based NFAs include their strong absorption of visible light, high electron mobility, and the ability to be chemically modified to fine-tune their energy levels for optimal performance with various donor polymers. researchgate.netkaust.edu.sa A significant challenge with early PDIs was their strong tendency to form large, micrometer-sized crystals, which is detrimental to the nanoscale donor-acceptor network required for efficient charge separation. kaust.edu.sa Researchers have addressed this by designing PDI dimers and other sterically hindered structures that disrupt excessive crystallization. kaust.edu.sanih.gov These design strategies have led to a rapid increase in the power conversion efficiency (PCE) of PDI-based OSCs, with values now exceeding 12%. researchgate.netmdpi.com

The table below summarizes the performance of various OSCs employing PDI-based non-fullerene acceptors.

| Acceptor Material | Donor Polymer | PCE (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) |

|---|---|---|---|---|---|

| PDI-based NFA (3.2A) | P3TEA | 9.13 | 1.11 | 13.15 | 0.627 |

| bis-PDI-T-EG | - | 4.03 | - | - | - |

| IEIC-based NFA | PTB7-TH | 6.3 | - | - | - |

In addition to their role as acceptors in bulk-heterojunction OSCs, perylene dione derivatives are also widely used as light-harvesting sensitizers in dye-sensitized solar cells (DSSCs). scilit.comresearchgate.net In a DSSC, a monolayer of dye molecules adsorbed onto a wide-bandgap semiconductor (like TiO₂) is responsible for light absorption and subsequent electron injection into the semiconductor. rsc.org

The outstanding photostability and strong absorption coefficients of perylene-based dyes make them excellent candidates for this purpose. scilit.com Research has focused on creating "push-pull" architectures, where an electron-donating group is connected to the perylene acceptor core, to facilitate efficient charge separation upon light absorption. sciengine.com For instance, two novel dyes, YK-1 and YK-2, were synthesized using a perylenemonoimide acceptor. sciengine.com When incorporated into p-type DSSCs, the YK-1 dye with a carboxylic acid anchoring group achieved a power conversion efficiency of 0.064%. sciengine.com Theoretical studies continue to explore new designs of perylene-based sensitizers to further enhance light-harvesting and charge injection efficiencies. researchgate.net

Development of Non-Fullerene Acceptors (NFAs)

Organic Field-Effect Transistors (OFETs) and Charge Transport Devices

The ability of perylene dione derivatives to efficiently transport electrons makes them essential components in n-type and ambipolar organic field-effect transistors (OFETs). mdpi.comresearchgate.net OFETs are fundamental building blocks for a variety of organic electronic circuits, and high-performance, air-stable n-type materials are crucial for developing complementary logic circuits, which are more power-efficient. acs.orggoogle.com

Perylene diimides (PDIs) are considered benchmark n-type semiconductors for OFETs. google.com By fabricating heterojunction-based OFETs, researchers have achieved balanced ambipolar charge transport, where both electrons and holes move with comparable efficiency. In one notable study, a bilayer heterostructure combining picene (B1221364) (a p-type material) and a PDI derivative (PDIF-CN₂) resulted in an ambipolar OFET with balanced electron and hole mobilities exceeding 0.1 cm² V⁻¹ s⁻¹. acs.orgnih.govresearchgate.net Other work has focused on developing solution-processable PDI polymers that exhibit stable n-type transport in air. researchgate.net The electron mobility of a perylene tetraester derivative has been measured at 0.014 cm² V⁻¹ s⁻¹, showcasing the excellent charge transport capabilities of this class of materials. rsc.org

| Perylene-Based Material | Device Type | Carrier Type | Mobility (cm² V⁻¹ s⁻¹) |

|---|---|---|---|

| PDIF-CN₂/Picene Heterojunction | Ambipolar OFET | Electron (n-type) | > 0.1 |

| PDIF-CN₂/Picene Heterojunction | Ambipolar OFET | Hole (p-type) | > 0.1 |

| Perylene Tetraester (3a) | OFET (Mesophase) | Electron (n-type) | 0.014 |

| PDI-based Polymer | n-type OFET | Electron (n-type) | 10⁻⁵ |

| Pyrene-PDICNF Cocrystal | OFET | Electron (n-type) | 0.19 |

Development of High-Performance n-Type Semiconductor Materials

The development of high-performance n-type organic semiconductors has historically lagged behind their p-type counterparts in terms of both carrier mobility and ambient stability. acs.org Perylene dione derivatives, particularly PDIs, have been instrumental in closing this gap. researchgate.netresearchgate.net Their rigid, planar aromatic core facilitates strong intermolecular π-π stacking, which is essential for efficient charge transport, while their electron-deficient nature ensures robust n-type behavior. google.comgoogle.com